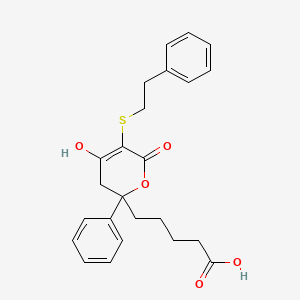
L-741,741 hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-741,741 hydrochloride is a potent and highly selective antagonist of the dopamine D4 receptor. It is chemically known as 3-(4-Chlorophenyl)-4-methyl-5-(1-(2-phenylethyl)piperidin-4-yl)isoxazole hydrochloride. This compound has been extensively studied for its potential therapeutic applications in neuropsychiatric disorders, particularly those involving dopaminergic dysfunction.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of L-741,741 hydrochloride involves multiple steps, starting from readily available precursors. The key steps include the formation of the isoxazole ring and the introduction of the piperidine moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to produce the compound in bulk.
Analyse Des Réactions Chimiques
Types of Reactions: L-741,741 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the isoxazole ring and the piperidine moiety. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve organic solvents and controlled temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with modified functional groups.
Applications De Recherche Scientifique
L-741,741 hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving dopamine receptor antagonists.
Biology: It helps in understanding the role of dopamine D4 receptors in various biological processes.
Medicine: this compound is investigated for its potential therapeutic effects in treating neuropsychiatric disorders such as schizophrenia and anxiety.
Industry: It is used in the development of new pharmacological agents targeting dopaminergic pathways.
Mécanisme D'action
L-741,741 hydrochloride exerts its effects by selectively binding to and antagonizing the dopamine D4 receptor. This receptor is involved in modulating neurotransmission in the brain. By blocking the D4 receptor, this compound can alter dopaminergic signaling, which is implicated in various neuropsychiatric conditions. The molecular targets include the dopamine D4 receptor, and the pathways involved are primarily related to dopaminergic neurotransmission.
Comparaison Avec Des Composés Similaires
L-741,742 hydrochloride: Another selective dopamine D4 receptor antagonist with a similar structure but different binding affinities.
Clozapine: An atypical antipsychotic with a broader spectrum of receptor targets, including dopamine D4 receptors.
Haloperidol: A typical antipsychotic that primarily targets dopamine D2 receptors but also has some affinity for D4 receptors.
Uniqueness: L-741,741 hydrochloride is unique due to its high selectivity and potency for the dopamine D4 receptor. This makes it a valuable tool in research for dissecting the specific roles of D4 receptors in neuropsychiatric disorders, unlike broader-spectrum antipsychotics that target multiple receptor types.
Propriétés
Formule moléculaire |
C23H26Cl2N2O |
|---|---|
Poids moléculaire |
417.4 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-4-methyl-5-[1-(2-phenylethyl)piperidin-4-yl]-1,2-oxazole;hydrochloride |
InChI |
InChI=1S/C23H25ClN2O.ClH/c1-17-22(19-7-9-21(24)10-8-19)25-27-23(17)20-12-15-26(16-13-20)14-11-18-5-3-2-4-6-18;/h2-10,20H,11-16H2,1H3;1H |
Clé InChI |
VYIFIEBTXXUVFH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(ON=C1C2=CC=C(C=C2)Cl)C3CCN(CC3)CCC4=CC=CC=C4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Pyrido[4,3-d]pyrimidine deriv. 3r](/img/structure/B10785692.png)
![2-Amino-5-[[amino-(prop-2-ynylamino)methylidene]amino]pentanoic acid](/img/structure/B10785700.png)

![(4E,6E,8E,10Z,12Z,14E,16E)-3-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyl-tetrahydropyran-2-yl]oxy-23,27,29,31,33,35,37-heptahydroxy-19-[4-hydroxy-1-methyl-6-[4-(methylamino)phenyl]-6-oxo-hexyl]-18-methyl-21,25-dioxo-20,39-dioxabicyclo[33.3.1]nonatriaconta-4,6,8,10,12,14,16-heptaene-38-carboxylic acid](/img/structure/B10785705.png)

![4-N-(3-bromophenyl)-7-N-[4-(dimethylamino)butyl]pyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B10785713.png)

![N-[5-[6-(cyclopentylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3,4-dimethylbenzamide](/img/structure/B10785721.png)
![(3R,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B10785725.png)
![9,13-dimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B10785732.png)
![15-{[(6-Deoxy-2,3-di-O-methylhexopyranosyl)oxy]methyl}-16-ethyl-4-hydroxy-7-(2-hydroxyethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-6-yl 3,6-dideoxy-4-O-(2,6-dideoxy-3-C-methylhexopyranosyl)-3-(dimethylamino)hexopyranoside](/img/structure/B10785753.png)
![(1S,3R,5R,7R,9S,13R,17R,18S,19Z,21Z,23E,25E,27E,29E,31E,33S,35R,36R,37R)-33-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,7,9,13,37-heptahydroxy-17-[(2R,5R)-5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B10785758.png)
